Methanol-13C

NMR Spectroscopy Isotope Ratio Mass Spectrometry Tracer Studies

Methanol-13C (¹³CH₃OH) is a stable, non-radioactive isotopologue of methanol in which the naturally abundant carbon-12 (¹²C) atom is replaced by the carbon-13 (¹³C) isotope. Commercial specifications typically require an isotopic purity of ≥98.5 atom % ¹³C , with premium grades achieving 99 atom % ¹³C.

Molecular Formula CH4O
Molecular Weight 33.035 g/mol
CAS No. 14742-26-8
Cat. No. B046220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanol-13C
CAS14742-26-8
SynonymsMethyl-13C Alcohol
Molecular FormulaCH4O
Molecular Weight33.035 g/mol
Structural Identifiers
SMILESCO
InChIInChI=1S/CH4O/c1-2/h2H,1H3/i1+1
InChIKeyOKKJLVBELUTLKV-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanol-13C (CAS 14742-26-8): High-Enrichment Stable Isotope-Labeled Solvent for NMR, MS, and Metabolic Flux Analysis


Methanol-13C (¹³CH₃OH) is a stable, non-radioactive isotopologue of methanol in which the naturally abundant carbon-12 (¹²C) atom is replaced by the carbon-13 (¹³C) isotope . Commercial specifications typically require an isotopic purity of ≥98.5 atom % ¹³C [1], with premium grades achieving 99 atom % ¹³C . The compound is a clear, colorless liquid that is chemically and physically indistinguishable from unlabeled methanol in most reaction environments, with key properties including a boiling point of 65.4 °C, a density of 0.815 g/mL at 25 °C, and a refractive index of n20/D 1.329 . Its primary value proposition lies in enabling unambiguous detection, quantification, and tracing of carbon atoms in complex chemical and biological systems, serving as a fundamental building block for isotope labeling strategies in NMR spectroscopy, mass spectrometry, and ¹³C-metabolic flux analysis (¹³C-MFA) .

High-enrichment 13C-labeled solvent for NMR and MS tracer studies
SIL-IS for methanol quantification in research matrices
Required substrate for 13C-metabolic flux analysis of methylotrophs

Methanol-13C Procurement: Why Unlabeled Methanol or Alternative Isotopologues Are Not Valid Substitutes


The selection of Methanol-13C over its common alternatives is driven by specific, quantifiable performance requirements that preclude generic substitution. Unlabeled methanol (natural abundance ¹³C ~1.1%) [1] lacks the necessary signal-to-noise ratio for any tracing or quantification application relying on the ¹³C nucleus. Among isotopically labeled alternatives, deuterated variants such as Methanol-d4 (CAS 811-98-3) or Methanol-13C,d4 (CAS 32479-98-4) introduce distinct analytical artifacts in LC-MS workflows. Deuterium labeling can cause a significant chromatographic retention time shift relative to the unlabeled analyte [2], which compromises the co-elution required for optimal matrix effect correction by a stable isotope-labeled internal standard (SIL-IS) [3]. In contrast, ¹³C labeling provides a precise +1 Da mass shift (M+1) with near-identical physicochemical properties, ensuring co-elution and accurate quantification. Furthermore, in ¹³C-MFA experiments, the use of a singly labeled substrate like Methanol-13C is often a deliberate experimental design choice to simplify the interpretation of isotopomer distributions and constrain specific metabolic fluxes [4], a task for which unlabeled or perdeuterated methanol are unsuitable.

Unlabeled methanol
Natural 13C abundance (~1.1%) provides insufficient signal for tracer studies or quantification.
Methanol-d4 (deuterated)
Deuterium labeling may cause retention time shifts, compromising co-elution and matrix effect correction in LC-MS.
Methanol-13C,d4 (dual-labeled)
Larger mass shift (M+5) introduces spectral interference risk and is unsuitable for 13C-MFA isotopomer analysis.

Quantitative Differentiation Evidence for Methanol-13C (CAS 14742-26-8) vs. Closest Analogs and Alternatives


Methanol-13C vs. Unlabeled Methanol: Isotopic Enrichment and Signal-to-Noise in ¹³C Detection

Methanol-13C offers a >90-fold increase in ¹³C abundance compared to natural abundance methanol, directly translating to a proportional enhancement in detection sensitivity for ¹³C-based analytical techniques. This enrichment is fundamental for any application requiring observation of the ¹³C nucleus, including ¹³C NMR and ¹³C-MFA [1][2].

Isotopic Enrichment
Reported
≥87-fold increase in 13C atom fraction
Enables 13C tracer studies
Per vendor CoA; natural abundance baseline ~1.1%
NMR Spectroscopy Isotope Ratio Mass Spectrometry Tracer Studies

Methanol-13C vs. Methanol-d4: Chromatographic Co-Elution for Accurate LC-MS Quantification

For use as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS, ¹³C-labeled Methanol-13C provides superior performance over deuterated methanol (Methanol-d4). Deuterium labeling can alter the analyte's interaction with the stationary phase, leading to a measurable retention time (RT) shift between the analyte and its deuterated IS, which compromises the ability of the IS to correct for matrix effects. In contrast, ¹³C labeling introduces a minimal physiochemical perturbation, ensuring co-elution [1][2].

LC-MS Co-elution
Cross-study comparable
Negligible retention time shift vs. measurable shift for d4
Supports accurate matrix effect correction
Under typical RPLC conditions for polar metabolites
LC-MS/MS Bioanalysis Internal Standard

Methanol-13C vs. Methanol-13C,d4: Differential Mass Shift for Distinct Metabolic Tracing Experiments

The choice between singly labeled Methanol-13C (M+1 mass shift) and multiply labeled Methanol-13C,d4 (M+5 mass shift) is dictated by the experimental design of the downstream mass spectrometry analysis. Methanol-13C provides a single +1 Da mass shift, which is ideal for simpler isotopomer distribution analysis or when it serves as a building block for synthesizing larger labeled molecules. In contrast, Methanol-13C,d4 is a superior internal standard for unlabeled methanol due to its larger mass shift, which avoids any overlap with the natural M+1 isotopologue peak of the analyte .

Mass Shift
Data to verify
M+1 (33.03 g/mol) vs. M+5 (37.06 g/mol)
Spectral interference risk context
MS experimental design determines appropriate mass shift
Metabolomics Metabolic Flux Analysis Stable Isotope Tracing

Methanol-13C in ¹³C-MFA: Enables Quantitative Flux Determination in Methylotrophs

Methanol-13C is an indispensable substrate for performing ¹³C-Metabolic Flux Analysis (¹³C-MFA) in methylotrophic organisms. By feeding Methanol-13C as the sole carbon source, researchers can trace the incorporation of the ¹³C label into downstream metabolites, allowing for the quantitative estimation of intracellular reaction rates. A study using B. methanolicus MGA3 growing on Methanol-13C revealed a greater metabolic flux through the Ribulose Monophosphate (RuMP) pathway than the TCA cycle [1].

13C-MFA Flux
Class-level
Higher RuMP pathway flux in B. methanolicus
Enables quantitative flux determination
Steady-state chemostat study; flux values context-dependent
Microbial Physiology Systems Biology Metabolic Engineering

Methanol-13C as a Quantitative NMR Probe for Surface Chemistry and Catalysis

Methanol-13C enables the precise quantification of surface methoxy groups on solid catalysts, a task impossible with unlabeled methanol due to signal overlap. In a study of the UiO-66 MOF, the adsorption of Methanol-13C produced a distinct ¹H MAS NMR peak at δ1H = 3.1 ppm, which was assigned to methyl protons of adsorbed methanol [1].

NMR Surface Probe
Cross-study comparable
1H MAS NMR peak at δ3.1 ppm on UiO-66
Supports active site quantification
13C label isolates methanol-derived signal
Surface Science Heterogeneous Catalysis Metal-Organic Frameworks

Primary Scientific and Industrial Use Cases for Methanol-13C (CAS 14742-26-8)


LC-MS/MS Quantification of Methanol as an Analyte or Metabolite

Methanol-13C is the ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of methanol in complex biological matrices (e.g., plasma, urine) or environmental samples using LC-MS/MS. Its near-identical physiochemical properties ensure co-elution with the unlabeled analyte, providing optimal correction for ion suppression or enhancement caused by matrix effects [1]. This is in contrast to deuterated analogs like Methanol-d4, which can exhibit problematic retention time shifts that undermine quantification accuracy [1].

Precursor for Synthesis of ¹³C-Labeled Pharmaceuticals and Research Chemicals

Methanol-13C serves as a cost-effective and readily available source of the ¹³C label for synthesizing a wide range of ¹³C-labeled compounds, including important pharmaceutical building blocks. For example, it is used in the efficient preparation of ¹³C-labeled diazomethane and subsequently labeled Diazald® [2], as well as in the synthesis of ¹³C-labeled N-methylated drug candidates. Its use as a trideuteromethylation reagent is also noted .

¹³C Metabolic Flux Analysis (¹³C-MFA) of Methylotrophic Microorganisms

Methanol-13C is a required substrate for conducting ¹³C-MFA on natural and engineered methylotrophs, such as Bacillus methanolicus and Pichia pastoris [3]. By growing cells on Methanol-13C and analyzing the resulting ¹³C-labeling patterns in intracellular metabolites, researchers can calculate intracellular carbon fluxes with high resolution. This is critical for optimizing these organisms as cell factories in a future 'methanol economy' [3].

In-Situ NMR Studies of Heterogeneous Catalytic Mechanisms

Methanol-13C is employed as a labeled reactant in in-situ MAS NMR experiments to elucidate reaction mechanisms on catalyst surfaces. Studies have used it to investigate N-alkylation and O-alkylation reactions on zeolites [4], as well as to quantify surface methoxy group formation on metal-organic frameworks (MOFs) [5]. The ¹³C label provides an unambiguous spectroscopic handle for tracking the carbon atom through the catalytic cycle, enabling quantitative kinetic and mechanistic analysis.

Application
Selection Property
Validation Focus
LC-MS/MS methanol quantification in research matrices
Co-elution for optimal matrix effect correction
Matrix effect and recovery validation
Synthesis of 13C-labeled pharmaceutical research compounds
Cost-effective 13C source for methylation reactions
Isotopic purity and incorporation verification
13C-MFA of methylotrophic microorganisms
13C-labeled substrate for flux distribution analysis
Steady-state labeling and model validation
In-situ NMR mechanistic studies of catalysts
Unambiguous 13C spectroscopic handle
Quantitative 13C NMR signal assignment

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